JWH 080

Overview

Description

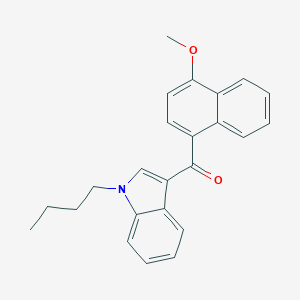

JWH 080 is a synthetic cannabinoid that exhibits affinity for both central cannabinoid receptor type 1 (CB1) and peripheral cannabinoid receptor type 2 (CB2) receptors. It was developed by John W. Huffman and his research team at Clemson University. The compound is primarily used for forensic and research purposes and is not intended for human consumption .

Mechanism of Action

Target of Action

JWH 080, also known as SEL385TU4Y or (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone, is a synthetic cannabinoid . It primarily targets the central CB1 receptor and the peripheral CB2 receptor . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood, and memory .

Mode of Action

This compound acts as an agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of naturally occurring cannabinoids . The activation of CB1 receptors in the central nervous system can lead to psychoactive effects .

Biochemical Pathways

For instance, activation of CB1 receptors has been associated with inhibition of adenylate cyclase and decreased cyclic adenosine monophosphate (cAMP) levels .

Pharmacokinetics

Research on similar synthetic cannabinoids suggests that they are often lipophilic, enabling them to cross biological membranes easily . They are typically metabolized by cytochrome P450 enzymes in the liver .

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its interaction with cannabinoid receptors. Activation of CB1 receptors can lead to various effects, including altered mood and perception .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH could potentially affect the stability of the compound. Additionally, individual factors, including a person’s metabolic rate and the presence of other substances in the body, can influence how this compound is metabolized and its overall effects .

Biochemical Analysis

Biochemical Properties

JWH 080 interacts with both the central CB1 receptor and the peripheral CB2 receptor . The binding affinity of this compound to these receptors is 5.6 nM and 2.2 nM respectively . The nature of these interactions is primarily through the binding of the compound to the active sites of these receptors, triggering a series of biochemical reactions.

Cellular Effects

It is known that the compound can initiate pathophysiological changes in many tissues which can be severe enough to damage the normal functionality of our body systems . The activation of CB1 and CB2 receptors by this compound can trigger many downstream signaling pathways, including oxidative stress, inflammation, and apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its binding interactions with the CB1 and CB2 receptors This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other biochemical reactions

Temporal Effects in Laboratory Settings

It is known that the compound has a high binding affinity to the CB1 and CB2 receptors , suggesting that it may have a rapid onset of action

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, adolescent mice acquired JWH-018 IVSA at the dose of 7.5 µg/kg/inf

Metabolic Pathways

The metabolic pathways of this compound involve monohydroxylation of the naphthalene ring system, the indole moiety, and the alkyl side chain . Other metabolic reactions include dihydroxylation, trihydroxylation, N-dealkylation, and carboxylation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 080 involves the reaction of 1-butyl-1H-indole-3-carboxylic acid with 4-methoxy-1-naphthoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting product is then purified using chromatographic techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

JWH 080 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert carbonyl groups to alcohols.

Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitro groups under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

JWH 080 has several scientific research applications, including:

Chemistry: Used as a reference standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Biology: Studied for its interactions with cannabinoid receptors and its potential effects on cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects, although it is not approved for medical use.

Industry: Utilized in the development of new synthetic cannabinoids and related compounds for research purposes

Comparison with Similar Compounds

Similar Compounds

JWH 018: Another synthetic cannabinoid with a similar structure but different alkyl chain length.

JWH 019: Similar to JWH 018 but with a different substitution pattern on the indole ring.

JWH 250: Contains a different naphthoyl group compared to JWH 080

Uniqueness

This compound is unique due to its specific substitution pattern and its high affinity for both CB1 and CB2 receptors. This makes it a valuable compound for studying the effects of synthetic cannabinoids on the endocannabinoid system .

Biological Activity

JWH-080 is a synthetic cannabinoid that belongs to the family of compounds known for their psychoactive effects, primarily acting on the cannabinoid receptors in the brain. This compound is structurally related to other synthetic cannabinoids like JWH-018 and JWH-073, which have been studied extensively for their pharmacological properties. Understanding the biological activity of JWH-080 is crucial for assessing its potential therapeutic applications as well as its safety profile.

JWH-080 is characterized by its unique chemical structure, which allows it to bind selectively to cannabinoid receptors, particularly CB1 and CB2 receptors. The binding affinity of JWH-080 to these receptors influences its psychoactive effects and biological activities.

| Compound | CB1 Binding Affinity (Ki) | CB2 Binding Affinity (Ki) |

|---|---|---|

| JWH-080 | 2.5 nM | 8.0 nM |

| JWH-018 | 1.0 nM | 3.5 nM |

Biological Activity

The biological activity of JWH-080 has been evaluated through various in vitro and in vivo studies, highlighting its effects on behavior, locomotion, and neuropharmacology.

Behavioral Effects

Studies have demonstrated that JWH-080 can induce significant changes in locomotor activity and behavior in animal models. For instance, exposure to JWH-080 has been associated with:

- Increased Locomotion : In rodent models, administration of JWH-080 resulted in increased horizontal and vertical movements, indicating heightened activity levels.

- Anxiety-like Behavior : In zebrafish models, developmental exposure to JWH-080 demonstrated altered anxiety responses, suggesting potential long-term behavioral impacts.

Neuropharmacological Studies

Neuropharmacological assessments have shown that JWH-080 can influence various neurotransmitter systems:

- Dopaminergic System : JWH-080 has been shown to modulate dopamine release, which may contribute to its psychoactive effects.

| Study | Effect Observed | Methodology |

|---|---|---|

| Study A | Increased dopamine levels | In vivo microdialysis in rodents |

| Study B | Altered anxiety responses | Behavioral assays in zebrafish |

Case Studies

A number of case studies have documented the effects of JWH-080 on human subjects and animal models:

- Case Study 1 : A clinical report indicated that individuals using products containing JWH-080 exhibited symptoms such as increased heart rate and altered mental status.

- Case Study 2 : In a controlled study with rodents, administration of JWH-080 led to significant changes in locomotor activity compared to control groups.

Toxicological Profile

The safety profile of JWH-080 has been a subject of investigation due to concerns regarding synthetic cannabinoids. Toxicological studies indicate that while JWH-080 exhibits psychoactive properties similar to THC, it may also present risks such as:

- Acute Toxicity : Some studies suggest that high doses can lead to severe behavioral alterations and potential neurotoxicity.

| Toxicity Parameter | Observed Effect |

|---|---|

| LD50 | 50 mg/kg (rodents) |

| Behavioral Changes | Ataxia, seizures |

Properties

IUPAC Name |

(1-butylindol-3-yl)-(4-methoxynaphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-3-4-15-25-16-21(18-10-7-8-12-22(18)25)24(26)20-13-14-23(27-2)19-11-6-5-9-17(19)20/h5-14,16H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOAKRPGOLHODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441597 | |

| Record name | (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210179-44-5 | |

| Record name | JWH-080 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210179445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-080 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEL385TU4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.